(Z)-5-octen-1-al
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Overview
Description
(Z)-5-octen-1-al: is an organic compound with the molecular formula C8H14O. It is an unsaturated aldehyde, characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinct odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This method involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to produce (Z)-5-octen-1-al.
Partial Hydrogenation of 5-octynoic acid: This method involves the partial hydrogenation of 5-octynoic acid using a Lindlar catalyst to produce this compound.
Industrial Production Methods:
Oxidation of 5-octen-1-ol: This method involves the oxidation of 5-octen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to produce this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-5-octen-1-al can be oxidized to produce 5-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-octen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalo compounds or haloalcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Bromine, hydrogen chloride.
Major Products Formed:
Oxidation: 5-octenoic acid.
Reduction: 5-octen-1-ol.
Addition: Dihalo compounds, haloalcohols.
Scientific Research Applications
Chemistry:
Synthesis of Fragrances and Flavors: (Z)-5-octen-1-al is used as an intermediate in the synthesis of various fragrances and flavors due to its pleasant odor.
Organic Synthesis: It is used as a starting material for the synthesis of more complex organic compounds.
Biology:
Pheromone Research: this compound is studied for its role as a pheromone in certain insect species.
Medicine:
Drug Development: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: this compound is used as a monomer in the production of certain polymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: (Z)-5-octen-1-al can interact with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to 5-octenoic acid.
Receptor Binding: It may bind to olfactory receptors, contributing to its role in fragrances and flavors.
Comparison with Similar Compounds
(E)-5-octen-1-al: The trans-isomer of (Z)-5-octen-1-al, which has different physical and chemical properties.
5-octenal: An aldehyde with a double bond at the fifth carbon but without the Z-configuration.
5-octen-1-ol: The corresponding alcohol of this compound.
Uniqueness:
Odor Profile: this compound has a distinct odor that makes it valuable in the fragrance and flavor industry.
Reactivity: The Z-configuration of the double bond influences its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
oct-5-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3 |
InChI Key |
ZUSUVEKHEZURSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC=O |
Origin of Product |
United States |
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